molecular formula C21H14Cl3N3O B2829852 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 303985-21-9

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No. B2829852
CAS RN: 303985-21-9
M. Wt: 430.71
InChI Key: JIXACJSDUOSTKW-LHLOQNFPSA-N
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Description

The compound “1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Coordination Chemistry

The hydrazone functionality can act as a ligand in coordination chemistry. Scientists can explore its metal-binding properties, study its complexation behavior, and potentially design metallo-drugs based on this scaffold.

Zhang, J., Li, Y., Wang, B., Jia, A.-Q., & Zhang, Q.-F. (2021). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 51, 108–115. DOI: 10.1007/s10870-020-00822-9

Recent examples of classical synthesis of biologically active compounds: DOI: 10.3390/molecules26185667

Kasralikar, J., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–8. DOI: 10.1186/s43094-020-00141-y

Crystal structures of three polymorphs of (RS,SR)-1-benzyl-3(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one. Journal of Structural Chemistry, 54(2), 372–378. DOI: 10.1134/S0022476623020026

The crystal structure of 2-(3,4–dichlorobenzyl)-1. New Crystal Structures, 238(1), 1–5. DOI: 10.1515/ncrs-2023-0510

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This opens up a wide range of future directions for research and development in this field.

properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O/c22-15-10-9-13(11-17(15)24)12-27-19-8-4-1-5-14(19)20(21(27)28)26-25-18-7-3-2-6-16(18)23/h1-11,28H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKSPYMSHCSCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

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